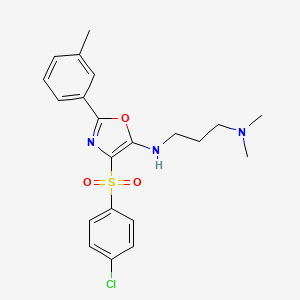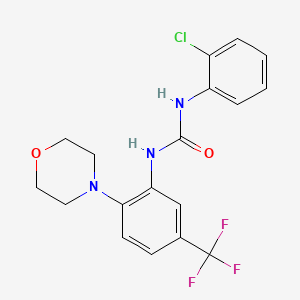
1-(2-Chlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2-Chlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea” is a chemical compound with the molecular formula C18H17ClF3N3O2 . It has a molecular weight of 399.8 g/mol . This compound is intended for research use only and is not for human or veterinary use .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: C1COCCN1C2=C (C=C (C=C2)C (F) (F)F)NC (=O)NC3=CC=CC=C3Cl .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented. The molecular formula is C18H17ClF3N3O2 and the molecular weight is 399.8 g/mol .
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Activity
- Synthesis, Antifungal, and Antibacterial Activity : A study synthesized 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone, which led to 1-(4-chloro-2-(2,2,2-trifluoroacetyl)phenyl)urea. These compounds demonstrated good antibacterial and antifungal activities against various bacteria and fungi (Sujatha, Shilpa, & Gani, 2019).
Anti-Cancer Activity
- Inhibition of Cancer Cell Proliferation : Symmetrical N,N'-diarylureas showed potential as anti-cancer agents by activating the eIF2α kinase and inhibiting cancer cell proliferation (Denoyelle et al., 2012).
- Chronic Myeloid Leukemia Treatment : A series of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives showed potent activity against chronic myeloid leukemia (CML) cells with minimal cellular toxicity, suggesting their potential in CML treatment (Li et al., 2019).
Plant Biology and Agriculture
- Cytokinin-like Activity in Plants : Urea derivatives like N-phenyl-N'-(2-chloro-4-pyridyl)urea and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea exhibit cytokinin-like activity, which is vital for cell division and differentiation in plants (Ricci & Bertoletti, 2009).
Chemical Synthesis and Characterization
- Synthesis of Novel Chemical Structures : Research has focused on synthesizing various urea derivatives with potential biological activities. For example, the synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their antimicrobial activities have been explored (Patel & Shaikh, 2011).
- Crystal Structure Analysis : Detailed crystal structure analysis of compounds like flufenoxuron and chlorfluazuron, which include urea derivatives, has been conducted to understand their molecular configuration (Jeon et al., 2014; Cho et al., 2015).
Environmental Science
- Herbicide Degradation Studies : The microbial degradation of substituted urea herbicides, including their phytotoxicity and degradation rates, was studied, providing insights into environmental impacts (Murray, Rieck, & Lynd, 1969).
Safety and Hazards
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-3-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF3N3O2/c19-13-3-1-2-4-14(13)23-17(26)24-15-11-12(18(20,21)22)5-6-16(15)25-7-9-27-10-8-25/h1-6,11H,7-10H2,(H2,23,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJKUWINBVYPRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)NC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-(Ethylthio)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2405926.png)
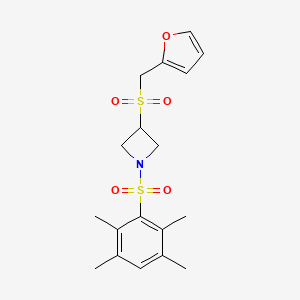
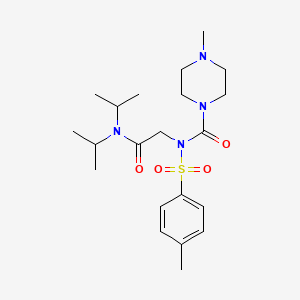
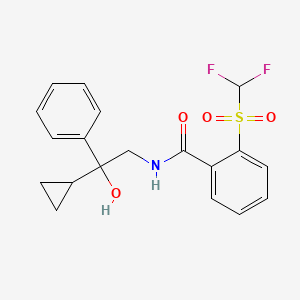
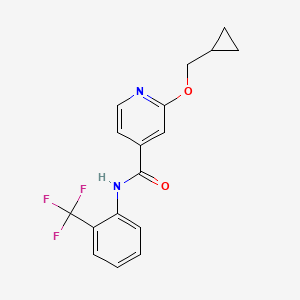
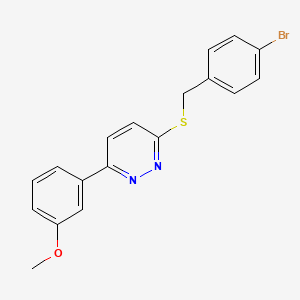

![2-(benzo[d]isoxazol-3-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2405936.png)
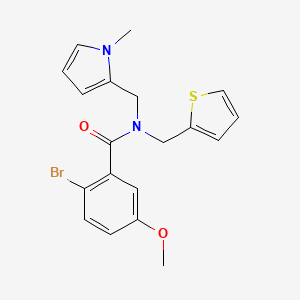
![Methyl N-[2-chloro-5-[(E)-C-methyl-N-[(6-methylpyridin-2-yl)methoxy]carbonimidoyl]anilino]carbamate](/img/structure/B2405938.png)
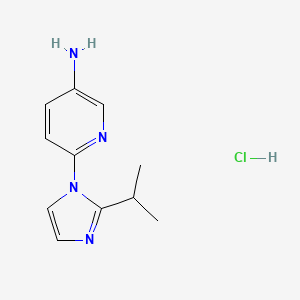
![5-[[3-[(3-Carboxy-4-hydroxyphenyl)iminomethyl]indol-1-yl]methyl]furan-2-carboxylic acid](/img/structure/B2405944.png)
